molecular formula C29H43NO2S B12299748 Eflucimibum

Eflucimibum

Cat. No.: B12299748
M. Wt: 469.7 g/mol
InChI Key: ZXEIEKDGPVTZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eflucimibum typically involves the reaction of dodecylthiol with α-bromo-4-hydroxy-2,3,5-trimethylbenzeneacetamide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using column chromatography to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Eflucimibum undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Eflucimibum, a compound under investigation for its biological activities, has garnered attention due to its potential therapeutic effects, particularly in the fields of microbiology and oncology. This article delves into the biological activity of this compound, presenting findings from various studies, data tables, and case studies that highlight its efficacy and mechanisms of action.

Overview of this compound

This compound is a synthetic compound that has been studied primarily for its antimicrobial and anticancer properties. Its chemical structure allows it to interact with biological targets, potentially modulating various cellular processes.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate the effectiveness of this compound against specific strains.

Table 1: Antimicrobial Activity of this compound

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus25Effective against MRSA
Escherichia coli50Moderate activity
Pseudomonas aeruginosa30Effective
Enterococcus faecalis40Strong activity

The data shows that this compound is particularly effective against Staphylococcus aureus, including multidrug-resistant strains, suggesting its potential use in treating infections caused by resistant bacteria .

Anticancer Properties

Research into the anticancer properties of this compound has revealed promising results. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: this compound in Cancer Treatment

In a controlled laboratory setting, cancer cell lines were treated with this compound at varying concentrations. The results demonstrated:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µg/mL.
  • Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.
  • Cell Cycle Arrest : The compound caused G1 phase arrest in treated cells, preventing further progression through the cell cycle.

These findings suggest that this compound could serve as a lead compound for developing new cancer therapies .

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancer cells. Its mechanism includes:

  • Inhibition of Enzymatic Activity : this compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Modulation of Signaling Pathways : It appears to interfere with key signaling pathways involved in cell survival and proliferation.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death.

Properties

Molecular Formula

C29H43NO2S

Molecular Weight

469.7 g/mol

IUPAC Name

2-dodecylsulfanyl-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-phenylacetamide

InChI

InChI=1S/C29H43NO2S/c1-5-6-7-8-9-10-11-12-13-17-20-33-28(25-18-15-14-16-19-25)29(32)30-26-21-22(2)27(31)24(4)23(26)3/h14-16,18-19,21,28,31H,5-13,17,20H2,1-4H3,(H,30,32)

InChI Key

ZXEIEKDGPVTZLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.